molecular formula C15H26ClNO3 B4242941 4-(Diethylaminomethyl)-5-methyl-2-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride

4-(Diethylaminomethyl)-5-methyl-2-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride

Cat. No.: B4242941
M. Wt: 303.82 g/mol
InChI Key: XMOKETKORDUMBG-UHFFFAOYSA-N
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Description

4-[(Diethylamino)methyl]-2-isobutyl-5-methyl-3-furoic acid hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a furoic acid core substituted with diethylamino, isobutyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylaminomethyl)-5-methyl-2-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Furoic Acid Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Diethylamino Group: This step involves the alkylation of the furoic acid core with diethylamine, often using a suitable alkylating agent such as an alkyl halide.

    Substitution with Isobutyl and Methyl Groups: These groups can be introduced through Friedel-Crafts alkylation reactions, using isobutyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(Diethylamino)methyl]-2-isobutyl-5-methyl-3-furoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(Diethylamino)methyl]-2-isobutyl-5-methyl-3-furoic acid hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Diethylaminomethyl)-5-methyl-2-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)butyric acid hydrochloride: Similar in structure but with a dimethylamino group instead of a diethylamino group.

    2-Isobutyl-5-methylfuran: Lacks the diethylamino and carboxylic acid functionalities.

    5-Methyl-2-furoic acid: Similar core structure but lacks the diethylamino and isobutyl groups.

Properties

IUPAC Name

4-(diethylaminomethyl)-5-methyl-2-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.ClH/c1-6-16(7-2)9-12-11(5)19-13(8-10(3)4)14(12)15(17)18;/h10H,6-9H2,1-5H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOKETKORDUMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(OC(=C1C(=O)O)CC(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Diethylaminomethyl)-5-methyl-2-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride
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4-(Diethylaminomethyl)-5-methyl-2-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride
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4-(Diethylaminomethyl)-5-methyl-2-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride
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4-(Diethylaminomethyl)-5-methyl-2-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride
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4-(Diethylaminomethyl)-5-methyl-2-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride
Reactant of Route 6
4-(Diethylaminomethyl)-5-methyl-2-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride

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